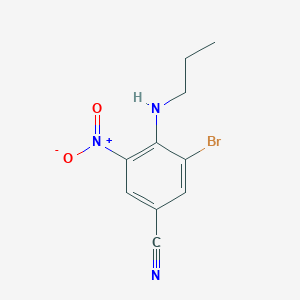

3-Bromo-5-nitro-4-(propylamino)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

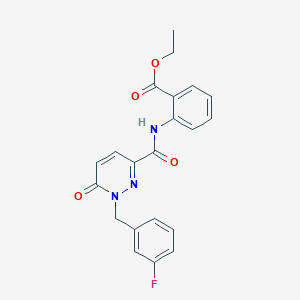

3-Bromo-5-nitro-4-(propylamino)benzonitrile is a chemical compound with the CAS Number: 1820686-50-7. It has a molecular weight of 284.11 . The IUPAC name for this compound is 3-bromo-5-nitro-4-(propylamino)benzonitrile .

Synthesis Analysis

The synthesis of benzonitriles, which includes compounds like 3-Bromo-5-nitro-4-(propylamino)benzonitrile, can be achieved through various methods. One such method involves the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .Molecular Structure Analysis

The InChI code for 3-Bromo-5-nitro-4-(propylamino)benzonitrile is 1S/C10H10BrN3O2/c1-2-3-13-10-8 (11)4-7 (6-12)5-9 (10)14 (15)16/h4-5,13H,2-3H2,1H3 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Base-Induced Transformations in Organic Synthesis

Compounds such as 4-bromo-5-nitrophthalonitrile undergo base-induced transformations to yield various heterocyclic systems. These reactions include intramolecular displacement of the nitro group and nitro-nitrite rearrangement, leading to derivatives like benzofurans, benzoxazoles, and dicyanobenzofurans. Such transformations are crucial for synthesizing complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and material science (Filimonov et al., 2012).

Nucleophilic Substitution and Mesomorphism

Nucleophilic substitution reactions involving bromo and nitro groups on compounds like 4-bromo-5-nitrophthalodinitrile lead to the creation of phthalonitriles containing benzotriazole and aryloxy fragments. These compounds serve as precursors for mixed-substituted phthalocyanines, which are studied for their spectral properties and potential to exhibit mesomorphic behavior characteristic of discotic mesogens. This research avenue explores the materials' applications in liquid crystals and organic semiconductors (Znoiko et al., 2014).

Synthesis of Novel Phthalocyanines

The synthesis of novel metal phthalocyanines from compounds like 4-nitro-2-(octyloxy)phenoxy substituted symmetrical and unsymmetrical complexes provides insights into the development of materials with unique electronic and optical properties. These phthalocyanines are synthesized via aromatic nucleophilic substitution reactions and have applications in photovoltaics, gas sensors, and non-linear optics (Kulaç et al., 2007).

Heterocyclic System Synthesis

Reactions involving 4-bromo-5-nitrophthalonitrile with aromatic and heterocyclic nucleophiles in the presence of bases lead to the synthesis of previously undescribed heterocyclic systems. Such reactions are fundamental in medicinal chemistry for developing novel therapeutic agents and in materials science for creating new functional materials (Abramov et al., 2000).

Propriétés

IUPAC Name |

3-bromo-5-nitro-4-(propylamino)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O2/c1-2-3-13-10-8(11)4-7(6-12)5-9(10)14(15)16/h4-5,13H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQUNOVYGOXVIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1Br)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-nitro-4-(propylamino)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Thieno[3,4-d]imidazole-6-carboxylic acid methyl ester](/img/structure/B2609418.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-fluorophenyl)thio)acetate](/img/structure/B2609419.png)

![7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2609425.png)

![4-(3-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2609427.png)

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone](/img/structure/B2609431.png)

![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2609436.png)